3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKOASQVGQLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646769 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-61-6 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to avoid decomposition.
Solvent: Use of inert solvents like dichloromethane or chloroform.
Catalysts: Sometimes catalysts like iron(III) chloride (FeCl3) are used to enhance the reaction rate.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Key findings from recent studies:
- Bromine exhibits higher reactivity than chlorine due to its lower electronegativity and larger atomic radius, facilitating preferential substitution at position 3 .
- Palladium catalysis enables selective substitution at position 6 with aromatic amines, forming biaryl derivatives critical for kinase inhibitor development .
Cross-Coupling Reactions
The compound participates in palladium-mediated cross-couplings, leveraging its halogenated positions:
- The 6-chloro position shows enhanced reactivity in Suzuki couplings compared to 3-bromo in electron-deficient systems .
- Sonogashira reactions require trimethylsilyl protection to prevent alkyne polymerization .
Oxidation and Reduction
Controlled redox reactions modify the pyrrolopyridine core:
- Oxidation with KMnO₄ selectively targets the pyridine nitrogen without cleaving halogens .
- Borane reduction achieves partial saturation, preserving bromine and chlorine substituents .
Halogen Exchange and Functionalization
Directed halogen-metal exchange enables further derivatization:
- Lithium-halogen exchange at position 3 allows introduction of carbonyl groups for subsequent condensations .
- Fluorination at position 6 via aromatic nucleophilic substitution requires crown ether catalysis.
Cyclization and Ring Expansion
The scaffold serves as a precursor for complex heterocycles:
- Copper-mediated cyclizations yield fused polyheterocycles with potential anticancer activity .
- Ring expansion under acidic conditions modifies the electronic properties of the core structure .
Stability and Reactivity Trends
Comparative analysis of halogen stability under common conditions:
This compound’s versatility in substitution, coupling, and redox reactions makes it indispensable for synthesizing kinase inhibitors , fluorescent probes , and antimicrobial agents . Future research should explore photochemical transformations and enantioselective functionalization to expand its synthetic utility.
Scientific Research Applications
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a versatile building block in synthesizing pharmaceutical compounds with potential therapeutic effects. Its applications span across medicinal chemistry, biological studies, chemical biology, and material science.
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that this compound interacts with various biological targets, primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation. This inhibition can lead to reduced cancer cell growth, making it a candidate for cancer therapy.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Reactions and Properties
The synthesis of this compound typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature to avoid decomposition, the use of inert solvents like dichloromethane or chloroform, and sometimes the use of catalysts like iron(III) chloride (FeCl3) to enhance the reaction rate.
This compound can undergo various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents can be used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Case Study: Inhibition of FGFRs
In a study evaluating the compound's effect on FGFRs, it was found that this compound binds effectively to the active site of FGFRs, blocking their function. This action was correlated with decreased proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Halogen Substitution Effects
| Compound Name | Halogen Positions | Key Features | Biological Activity/Reactivity | Reference |
|---|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one | Br (C3), ketone (C6) | Bromine enhances polarizability; ketone introduces polarity | Moderate kinase inhibition | |
| 3-Chloro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one | Cl (C3), ketone (C6) | Smaller atomic radius of chlorine reduces polarizability | Lower binding affinity vs. Br/I analogues | |
| 3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine | Br (C3), F (C6) | Fluorine’s electronegativity increases metabolic stability | Similarity score: 0.75 (structural variance) | |
| 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine | I (C3), Br (C6) | Iodine’s large atomic radius enhances π-stacking and binding interactions | Higher reactivity in cross-coupling reactions |
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve binding affinity and kinase inhibition compared to chlorine .
- Iodine Substitution : Iodine analogues exhibit superior π-stacking and reactivity due to enhanced polarizability .
- Fluorine Impact : Fluorine at C6 increases metabolic stability but reduces similarity to the target compound .
Ring Fusion and Substitution Patterns
Key Observations :
- Ring Fusion Differences : Pyrrolo[3,2-b]pyridine derivatives exhibit distinct electronic properties compared to [3,2-c] isomers due to nitrogen positioning .
- Saturated Rings : Dihydro derivatives (e.g., 2,3-dihydro) show reduced reactivity but enhanced stability, favoring pharmaceutical formulations .
Functional Group Variations
Biological Activity
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a bicyclic structure that combines a pyrrole ring with a pyridine ring, with bromine and chlorine substituents at specific positions. This unique substitution pattern is believed to influence its chemical reactivity and biological activity.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₈H₅BrClN₂ |
| Molecular Weight | 232.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation. This inhibition can lead to reduced cancer cell growth, making it a candidate for cancer therapy.
Case Study: Inhibition of FGFRs
In a study evaluating the compound's effect on FGFRs, it was found that this compound binds effectively to the active site of FGFRs, blocking their function. This action was correlated with decreased proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.
Antitumor Activity
The compound has demonstrated significant antitumor properties in various studies. For example, in vitro assays showed that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Table 2: Antitumor Activity Data
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.12 | Inhibition of tubulin polymerization |
| MCF-7 | 0.21 | Disruption of microtubule dynamics |
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential as an antibacterial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions including nucleophilic substitutions and halogenations. The presence of halogens like bromine and chlorine enhances its reactivity and allows for further modifications to improve biological activity.
Synthetic Route Overview
Common methods for synthesizing this compound include:
- Nucleophilic Substitution : Using sodium methoxide as a reagent.
- Halogenation : Employing potassium permanganate for oxidation processes.
These synthetic pathways are crucial for developing derivatives with enhanced pharmacological properties.
Conclusion and Future Directions
The biological activity of this compound presents exciting opportunities for drug development, particularly in oncology and infectious disease treatment. Future research should focus on elucidating its full mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in vivo through clinical trials.
Further investigations into its derivatives could yield compounds with improved selectivity and potency against targeted diseases. The ongoing exploration into the structure-activity relationship will be vital for advancing this compound into therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
